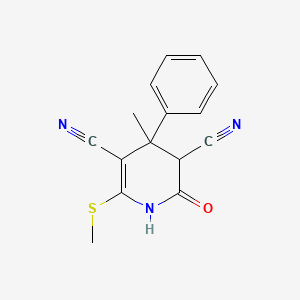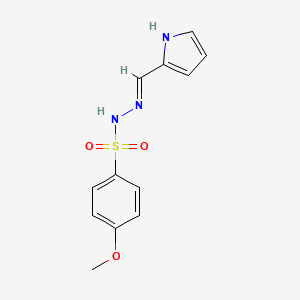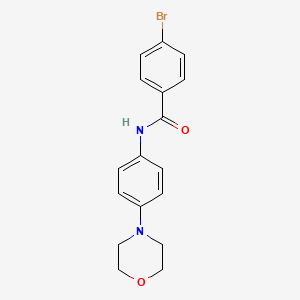
4-Methyl-6-methylsulfanyl-2-oxo-4-phenyl-1,3-dihydropyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-methylsulfanyl-2-oxo-4-phenyl-1,3-dihydropyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a dihydropyridine ring, phenyl group, and nitrile functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-methylsulfanyl-2-oxo-4-phenyl-1,3-dihydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, ketones, and nitriles under basic or acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-methylsulfanyl-2-oxo-4-phenyl-1,3-dihydropyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
4-Methyl-6-methylsulfanyl-2-oxo-4-phenyl-1,3-dihydropyridine-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Methyl-6-methylsulfanyl-2-oxo-4-phenyl-1,3-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrile groups and the dihydropyridine ring play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile: Lacks the methylsulfanyl and phenyl groups.
6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile: Lacks the methylsulfanyl group.
Uniqueness
4-Methyl-6-methylsulfanyl-2-oxo-4-phenyl-1,3-dihydropyridine-3,5-dicarbonitrile is unique due to the presence of both the methylsulfanyl and phenyl groups, which contribute to its distinct chemical properties and potential applications. These structural features differentiate it from other similar compounds and enhance its versatility in various research and industrial applications.
Properties
IUPAC Name |
4-methyl-6-methylsulfanyl-2-oxo-4-phenyl-1,3-dihydropyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-15(10-6-4-3-5-7-10)11(8-16)13(19)18-14(20-2)12(15)9-17/h3-7,11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKKGHXMXMBBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)NC(=C1C#N)SC)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(E)-(1-methylbenzimidazol-2-yl)iminomethyl]phenol](/img/structure/B6104333.png)

![6-butyl-2-(4-{[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl}phenyl)-4(3H)-pyrimidinone trifluoroacetate](/img/structure/B6104354.png)
![N-{1-[1-(3,4-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6104367.png)
![3,5-dimethoxy-N-({1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6104376.png)
![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6104394.png)
![7-(3-cyclopropylpropanoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6104402.png)
![ethyl 1-[4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6104422.png)
METHANONE](/img/structure/B6104426.png)
![3-[4-(4-Chlorophenyl)imidazol-1-yl]propanoic acid;hydrochloride](/img/structure/B6104434.png)

![PROPYL 2-[({[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B6104443.png)
![5-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B6104452.png)
![{3-benzyl-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-3-piperidinyl}methanol](/img/structure/B6104460.png)
